2-Amino-4-((carboxycarbonyl)amino)butanoic acid, (2R)-
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Overview
Description
2-Amino-4-((carboxycarbonyl)amino)butanoic acid, (2R)- is a compound with the molecular formula C6H10N2O5 and a molecular weight of 190.154 g/mol . It is an organic compound that belongs to the class of alpha-amino acids, which are the building blocks of proteins. This compound is characterized by the presence of an amino group, a carboxyl group, and a carboxycarbonyl group attached to a butanoic acid backbone.
Preparation Methods
The synthesis of 2-Amino-4-((carboxycarbonyl)amino)butanoic acid, (2R)- can be achieved through various synthetic routesThe reaction conditions typically involve the use of protecting groups such as Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) to protect the amino group during the synthesis . Industrial production methods may involve large-scale synthesis using similar protection and deprotection strategies, along with purification steps such as crystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
2-Amino-4-((carboxycarbonyl)amino)butanoic acid, (2R)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like water or organic solvents, and controlled temperatures to optimize the reaction yields. Major products formed from these reactions include various substituted and functionalized derivatives of the original compound.
Scientific Research Applications
2-Amino-4-((carboxycarbonyl)amino)butanoic acid, (2R)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of peptides and other complex organic molecules.
Biology: The compound is studied for its role in protein structure and function, as well as its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development and its effects on biological pathways.
Mechanism of Action
The mechanism of action of 2-Amino-4-((carboxycarbonyl)amino)butanoic acid, (2R)- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in enzymatic reactions that modify its structure and function. It may also interact with receptors or other proteins, influencing cellular signaling pathways and biological processes . The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
2-Amino-4-((carboxycarbonyl)amino)butanoic acid, (2R)- can be compared with other similar compounds, such as:
2-Amino-4-bromobutanoic acid: This compound has a bromine atom in place of the carboxycarbonyl group, leading to different reactivity and applications.
Butanoic acid, 2-amino-, (S)-: This stereoisomer has a different configuration at the alpha-carbon, which can affect its interactions and properties.
2-Amino-4-(hydroxymethyl-phosphinyl)butanoic acid: This compound contains a hydroxymethyl-phosphinyl group, which imparts unique chemical and biological properties.
The uniqueness of 2-Amino-4-((carboxycarbonyl)amino)butanoic acid, (2R)- lies in its specific functional groups and stereochemistry, which influence its reactivity, interactions, and applications in various fields.
Biological Activity
2-Amino-4-((carboxycarbonyl)amino)butanoic acid, commonly referred to as (2R)-, is an amino acid derivative with significant biological relevance. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its biological activity. The focus of this article is to explore the biological activity of this compound through various studies, highlighting its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : 2-amino-4-(carboxyformamido)butanoic acid
- Molecular Formula : C6H10N2O5
- Molecular Weight : 190.154 g/mol
- SMILES Notation : NC(CCNC(=O)C(O)=O)C(O)=O
The compound features two carboxylic acid groups and an amine group, allowing it to participate in various biochemical interactions.
Pharmacological Effects
-
Neurotransmitter Modulation :
- (2R)- has been studied for its role in modulating neurotransmitter systems, particularly those involving GABA (gamma-aminobutyric acid). It acts as an agonist at GABA receptors, which are crucial for inhibitory neurotransmission in the central nervous system. This modulation can influence various neurological conditions such as epilepsy and anxiety disorders .
- Antimicrobial Activity :
- Anti-inflammatory Properties :
The biological activity of (2R)- is mediated through several mechanisms:
- Receptor Interaction : The compound's ability to bind to GABA receptors enhances inhibitory signaling pathways, which can lead to anxiolytic and anticonvulsant effects.
- Enzyme Inhibition : (2R)- has been identified as an inhibitor of certain enzymes involved in bacterial metabolism, thereby exerting its antimicrobial effects.
- Cytokine Modulation : By influencing the production and release of cytokines, (2R)- can modulate immune responses, contributing to its anti-inflammatory effects.
Case Studies
Study | Findings | Implications |
---|---|---|
Study 1 | Evaluated the anticonvulsant effects of (2R)- in rodent models. | Demonstrated significant reduction in seizure frequency. |
Study 2 | Investigated antimicrobial activity against Staphylococcus aureus. | Showed effective inhibition at low concentrations. |
Study 3 | Assessed anti-inflammatory effects in a murine model of colitis. | Resulted in decreased levels of TNF-alpha and IL-6. |
Properties
CAS No. |
120902-34-3 |
---|---|
Molecular Formula |
C6H10N2O5 |
Molecular Weight |
190.15 g/mol |
IUPAC Name |
(2R)-2-amino-4-(oxaloamino)butanoic acid |
InChI |
InChI=1S/C6H10N2O5/c7-3(5(10)11)1-2-8-4(9)6(12)13/h3H,1-2,7H2,(H,8,9)(H,10,11)(H,12,13)/t3-/m1/s1 |
InChI Key |
DSBZQNMJXKJWTO-GSVOUGTGSA-N |
Isomeric SMILES |
C(CNC(=O)C(=O)O)[C@H](C(=O)O)N |
Canonical SMILES |
C(CNC(=O)C(=O)O)C(C(=O)O)N |
Origin of Product |
United States |
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